molecular formula C10H11FO2 B13664550 Methyl 2-fluoro-3,4-dimethylbenzoate

Methyl 2-fluoro-3,4-dimethylbenzoate

Cat. No.: B13664550
M. Wt: 182.19 g/mol
InChI Key: QCZRFKRPEKHULX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,4-dimethylbenzoate: is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3,4-dimethylbenzoate typically involves the esterification of 2-fluoro-3,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Reduction: 2-fluoro-3,4-dimethylbenzyl alcohol.

    Oxidation: 2-fluoro-3,4-dimethylbenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-fluoro-3,4-dimethylbenzoate exerts its effects depends on the specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    Methyl 3,4-dimethylbenzoate: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    Methyl 2-chloro-3,4-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

    Methyl 2-bromo-3,4-dimethylbenzoate: Contains a bromine atom, which can participate in different types of chemical reactions compared to fluorine.

Uniqueness: Methyl 2-fluoro-3,4-dimethylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 2-fluoro-3,4-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,1-3H3

InChI Key

QCZRFKRPEKHULX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)F)C

Origin of Product

United States

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